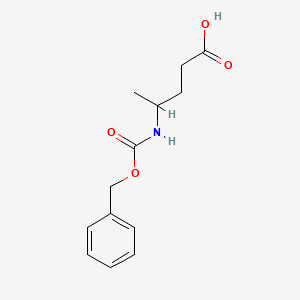
2-(3-bromo-1H-1,2,4-triazol-5-yl)ethan-1-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-bromo-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a bromine atom at the 3-position of the triazole ring and an ethanamine group at the 5-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Bromination: The triazole ring is then brominated at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Introduction of the Ethanamine Group: The brominated triazole is reacted with ethylenediamine under reflux conditions to introduce the ethanamine group.
Formation of Hydrochloride Salt: The final product is converted to its hydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(3-bromo-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, thiourea, or primary amines in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted triazoles with various functional groups.
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
科学的研究の応用
2-(3-bromo-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the biological activity of triazole derivatives.
Medicine: Explored for its potential therapeutic applications, including anticancer and antifungal properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-(3-bromo-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. This binding can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The bromine atom and ethanamine group enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-bromo-1H-1,2,4-triazole: Lacks the ethanamine group, making it less versatile in certain applications.
2-(3-chloro-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
1,2,4-triazole: The parent compound without any substitutions, used as a core structure in many derivatives.
Uniqueness
2-(3-bromo-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride is unique due to the presence of both the bromine atom and the ethanamine group, which confer specific chemical and biological properties
特性
分子式 |
C4H8BrClN4 |
|---|---|
分子量 |
227.49 g/mol |
IUPAC名 |
2-(3-bromo-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C4H7BrN4.ClH/c5-4-7-3(1-2-6)8-9-4;/h1-2,6H2,(H,7,8,9);1H |
InChIキー |
PZWNYJVODKNGHC-UHFFFAOYSA-N |
正規SMILES |
C(CN)C1=NC(=NN1)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



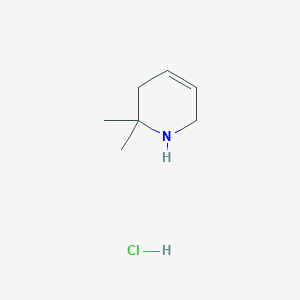
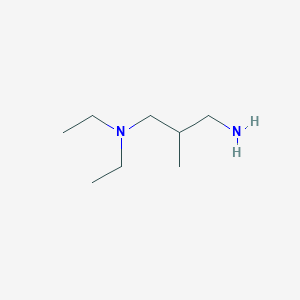

![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B13573740.png)
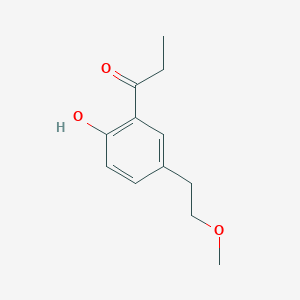
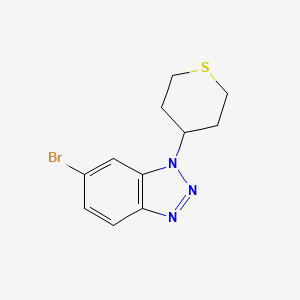
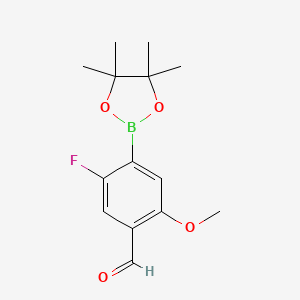
![2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13573764.png)
![1-[(1,5-Dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13573768.png)
![tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate](/img/structure/B13573776.png)
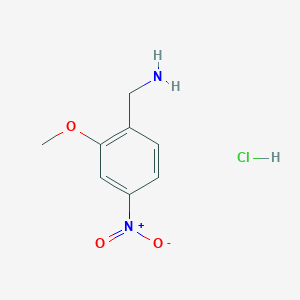
![2-Bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13573802.png)
